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Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von Spiro[2.5]octan-4-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Spirocyclische Gerüste sind aufgrund ihrer inhärenten dreidimensionalen Struktur, die eine

neuartige Besetzung des chemischen Raums ermöglicht, zu einem Schwerpunkt in der

modernen medizinischen Chemie geworden.[1][2] Das Spiro[2.5]octan-4-on-Gerüst stellt einen

attraktiven und vielseitigen Ausgangspunkt für die Synthese von Wirkstoffbibliotheken dar.

Seine starre Konformation und die Fähigkeit, funktionelle Gruppen in präzise Vektoren im

Raum zu projizieren, bieten einzigartige Möglichkeiten für die Interaktion mit biologischen

Zielmolekülen.[1][3] Dieser Leitfaden bietet detaillierte Anwendungshinweise und

experimentelle Protokolle für die strategische Derivatisierung der C4-Carbonylgruppe von

Spiro[2.5]octan-4-on. Es werden drei robuste chemische Umwandlungen vorgestellt –

reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation –, die jeweils Zugang zu

unterschiedlichen Klassen von Molekülen mit unterschiedlichen physikochemischen

Eigenschaften ermöglichen und somit für ein breites Spektrum an biologischen Screenings

geeignet sind.
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Einleitung: Die Bedeutung spirocyclischer Gerüste
in der Wirkstoffforschung
Die Abkehr von flachen, aromatischen Molekülen hin zu dreidimensionaleren Strukturen ist ein

entscheidender Trend in der modernen Wirkstoffforschung. Spirocyclen, bei denen zwei Ringe

über ein einziges gemeinsames Atom, das Spiroatom, verbunden sind, erfüllen diese

Anforderung in idealer Weise.[1][4] Diese einzigartige Anordnung verleiht den Molekülen eine

definierte räumliche Geometrie, die zu einer verbesserten Bindungsaffinität und Selektivität für

biologische Zielstrukturen führen kann.[3]

Spiro[2.5]octan-4-on (Summenformel: C₈H₁₂O, Molekulargewicht: 124,18 g/mol ) ist ein

besonders wertvolles Ausgangsmaterial.[5][6][7] Es kombiniert einen Cyclohexanonring mit

einem Cyclopropanring, was zu einer erhöhten Ringspannung und einer einzigartigen

Konformation führt. Die zentrale Carbonylgruppe an der C4-Position ist der Dreh- und

Angelpunkt für die chemische Modifikation und ermöglicht eine breite Palette von

Derivatisierungsstrategien. Die in diesem Leitfaden beschriebenen Protokolle sollen Forschern

eine solide Grundlage bieten, um vielfältige und neuartige Molekülbibliotheken für das High-

Throughput-Screening zu erstellen.

Logischer Rahmen für die Derivatisierung
Die Auswahl der Derivatisierungsstrategien konzentriert sich auf die Umwandlung der C4-

Ketogruppe in verschiedene funktionelle Gruppen, die bekanntermaßen die

pharmakokinetischen und pharmakodynamischen Eigenschaften von Molekülen beeinflussen.

Reduktive Aminierung: Führt basische Stickstoffatome ein, die für die Salzbildung,

verbesserte Löslichkeit und die Bildung von Wasserstoffbrückenbindungen entscheidend

sind. Dies ist eine der am häufigsten verwendeten Reaktionen zur Synthese von Aminen.[8]

[9]

Wittig-Reaktion: Ersetzt das polare Carbonyl-Sauerstoffatom durch eine exocyclische

Doppelbindung und schafft so rigidere und lipophilere Analoga. Dies ist eine klassische und

zuverlässige Methode zur Alken-Synthese aus Ketonen.[10][11][12]

Aldol-Kondensation: Ermöglicht die Verlängerung des Kohlenstoffgerüsts und die Einführung

von Konjugation, was zu α,β-ungesättigten Ketonen führt, die als Michael-Akzeptoren für
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kovalente Interaktionen dienen können.[13][14]

Der folgende Arbeitsablauf zeigt den allgemeinen Prozess von der Auswahl des Gerüsts bis

zum biologischen Screening.
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Phase 1: Synthese & Derivatisierung

Phase 2: Aufreinigung & Analyse

Phase 3: Biologisches Screening

Spiro[2.5]octan-4-on
(Ausgangsmaterial)
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Rohprodukt-Bibliothek
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Charakterisierung
(NMR, MS, Reinheitsanalyse)

Reine Derivate
(Testbereite Platten)

Biochemische / Zellbasierte Assays

Hit-Identifizierung & Validierung

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.
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Detaillierte Experimentelle Protokolle
Protokoll 1: Reduktive Aminierung zur Synthese von
Spiro[2.5]octan-4-aminen
Diese Methode wandelt das Keton in ein sekundäres oder tertiäres Amin um, indem es mit

einem primären oder sekundären Amin zu einem Imin (oder Iminiumion) kondensiert, das dann

in situ mit einem milden Reduktionsmittel reduziert wird.[15][16] Natriumtriacetoxyborhydrid

(NaBH(OAc)₃) ist das Mittel der Wahl, da es mild genug ist, um das Keton nicht anzugreifen,

aber reaktiv genug, um das Iminiumion effizient zu reduzieren, und es toleriert leicht saure

Bedingungen.[8]

Materialien:

Spiro[2.5]octan-4-on

Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin)

Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

Dichlormethan (DCM), wasserfrei

Essigsäure (optional, als Katalysator)

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Protokoll:

Reaktionsaufbau: In einem trockenen Rundkolben werden Spiro[2.5]octan-4-on (1,0 Äquiv.)

und das gewählte Amin (1,1 Äquiv.) in wasserfreiem DCM gelöst (ca. 0,2 M Konzentration

des Ketons).

Kondensation: Die Mischung wird bei Raumtemperatur 30–60 Minuten lang gerührt, um die

Bildung des Imin/Iminium-Zwischenprodukts zu ermöglichen. Eine katalytische Menge

Essigsäure (0,1 Äquiv.) kann hinzugefügt werden, um die Iminbildung zu beschleunigen.
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Reduktion: Natriumtriacetoxyborhydrid (1,5 Äquiv.) wird portionsweise über 10 Minuten zum

Reaktionsgemisch gegeben. Achtung: Die Zugabe kann exotherm sein und zu

Gasentwicklung führen.

Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur gerührt und mittels

Dünnschichtchromatographie (DC) oder LC-MS auf das Verschwinden des

Ausgangsmaterials überwacht (typischerweise 2–12 Stunden).

Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung gequencht, bis

die Gasentwicklung aufhört. Die organische Phase wird abgetrennt, und die wässrige Phase

wird zweimal mit DCM extrahiert.

Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über

wasserfreiem MgSO₄ getrocknet, filtriert und im Vakuum eingeengt. Der Rohrückstand wird

mittels Säulenchromatographie (Silicagel, typischerweise mit einem Hexan/Ethylacetat-

Gradienten mit 1 % Triethylamin zur Vermeidung von Tailing) gereinigt, um das reine Amin-

Produkt zu erhalten.

Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR

und Massenspektrometrie bestätigt.

Abbildung 2: Reaktionsschema der reduktiven Aminierung.

Protokoll 2: Wittig-Reaktion zur Synthese von 4-
Methyliden-spiro[2.5]octan
Die Wittig-Reaktion ist eine äußerst zuverlässige Methode zur Umwandlung von Ketonen in

Alkene.[17][18] Sie verwendet ein Phosphoniumylid (Wittig-Reagenz), das mit der

Carbonylgruppe reagiert und eine C=C-Doppelbindung anstelle der C=O-Doppelbindung bildet.

Die treibende Kraft der Reaktion ist die Bildung des sehr stabilen Triphenylphosphinoxids.[18]

Materialien:

Spiro[2.5]octan-4-on

Methyltriphenylphosphoniumbromid (Ph₃P⁺CH₃ Br⁻)
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Starke Base (z. B. n-Butyllithium (n-BuLi) in Hexan oder Kalium-tert-butoxid (KOtBu))

Tetrahydrofuran (THF), wasserfrei

Wasser (H₂O)

Diethylether oder Hexan

Schritt-für-Schritt-Protokoll:

Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird

Methyltriphenylphosphoniumbromid (1,2 Äquiv.) in wasserfreiem THF suspendiert. Die

Suspension wird auf 0 °C abgekühlt.

Eine starke Base (z. B. n-BuLi, 1,1 Äquiv.) wird langsam zugetropft. Die Mischung verfärbt

sich typischerweise tiefgelb bis orange, was auf die Bildung des Ylids hinweist. Die Mischung

wird 30–60 Minuten bei 0 °C bis Raumtemperatur gerührt.

Aldehyd-/Keton-Zugabe: Eine Lösung von Spiro[2.5]octan-4-on (1,0 Äquiv.) in einer

minimalen Menge wasserfreiem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.

Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei

Raumtemperatur gerührt. Die Überwachung erfolgt mittels DC oder GC-MS (typischerweise

1–4 Stunden). Das Abklingen der Ylid-Farbe ist oft ein Indikator für den Reaktionsfortschritt.

Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser gequencht. Der Großteil des THF wird

im Vakuum entfernt. Der Rückstand wird mit Diethylether oder Hexan extrahiert.

Aufreinigung: Die vereinigten organischen Phasen werden mit Wasser und dann mit Sole

gewaschen, über MgSO₄ getrocknet und eingeengt. Das Triphenylphosphinoxid-

Nebenprodukt kann oft durch Filtration des Rohprodukts durch einen kurzen Silicagel-

Pfropfen (eluiert mit Hexan) oder durch Säulenchromatographie entfernt werden.

Charakterisierung: Die Struktur des resultierenden Alkens wird durch ¹H-NMR

(charakteristische Signale für die Vinylprotonen um 4,5–5,5 ppm) und ¹³C-NMR bestätigt.
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Protokoll 3: Claisen-Schmidt-Kondensation (eine
Variante der Aldol-Kondensation)
Diese Reaktion verlängert das Kohlenstoffgerüst, indem sie das Enolat des Spiro[2.5]octan-4-

ons mit einem Aldehyd, der keine α-Wasserstoffe besitzt (z. B. Benzaldehyd), umsetzt, um eine

Selbstkondensation zu verhindern.[13] Das resultierende β-Hydroxyketon dehydratisiert unter

den Reaktionsbedingungen leicht zu einem konjugierten Enon.[14][19]

Materialien:

Spiro[2.5]octan-4-on

Benzaldehyd

Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

Ethanol (EtOH)

Wasser (H₂O)

Schritt-für-Schritt-Protokoll:

Reaktionsaufbau: In einem Erlenmeyerkolben wird Spiro[2.5]octan-4-on (1,0 Äquiv.) und

Benzaldehyd (1,05 Äquiv.) in Ethanol gelöst.

Basen-Zugabe: Eine wässrige Lösung von NaOH (z. B. 10 % w/v, 2,0 Äquiv.) wird langsam

unter Rühren bei Raumtemperatur zugetropft. Die Reaktion ist oft exotherm.

Reaktion und Fällung: Die Mischung wird kräftig bei Raumtemperatur gerührt. Das Produkt

fällt oft als Feststoff aus der Lösung aus. Die Reaktionszeit beträgt typischerweise 2–24

Stunden. Die Überwachung erfolgt mittels DC.

Isolierung: Wenn ein Niederschlag entsteht, wird die Mischung in einem Eisbad gekühlt, um

die Fällung zu vervollständigen. Der Feststoff wird durch Vakuumfiltration abgetrennt und mit

kaltem Ethanol/Wasser gewaschen, um überschüssige Base und Ausgangsmaterialien zu

entfernen.
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Aufarbeitung (wenn keine Fällung erfolgt): Die Reaktionsmischung wird in Wasser gegossen

und mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Sole gewaschen,

über MgSO₄ getrocknet und eingeengt.

Aufreinigung: Das Rohprodukt wird durch Umkristallisation (z. B. aus Ethanol) oder

Säulenchromatographie gereinigt.

Charakterisierung: Die Bildung des α,β-ungesättigten Ketons wird durch ¹H-NMR (Auftreten

von Vinylprotonen) und IR-Spektroskopie (charakteristische C=O- und C=C-

Streckschwingungen im konjugierten System) bestätigt.

Zusammenfassung der Derivate und erwartete
Daten
Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die

mit den oben genannten Protokollen hergestellt wurden. Sie dient als Vorlage für die

Organisation von Screening-Daten.

Derivat-ID
Struktur (R-
Gruppe)

Reaktionstyp
Erwartete
Masse (M+H)⁺

Hypothetische
IC₅₀ (µM)

SP-001 -(CH₂)Ph
Reduktive

Aminierung
216,17 12,5

SP-002
-N(CH₂CH₂)₂O

(Morpholinyl)

Reduktive

Aminierung
196,17 28,1

SP-003 =CH₂ Wittig-Reaktion 123,12 > 100

SP-004 =CH-Ph
Aldol-

Kondensation
213,16 5,2

Überlegungen zum biologischen Screening
Die aus diesen Protokollen generierte Bibliothek von Spiro[2.5]octan-4-on-Derivaten ist für eine

Vielzahl von biologischen Assays geeignet.
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Amin-Derivate (SP-001, SP-002): Die Einführung von basischen Stickstoffatomen macht

diese Verbindungen zu Kandidaten für Targets, die kationische oder protonierte Liganden

binden, wie z. B. G-Protein-gekoppelte Rezeptoren (GPCRs), Ionenkanäle und bestimmte

Enzyme (z. B. Kinasen).

Alken-Derivate (SP-003): Diese lipophileren Analoga eignen sich zur Untersuchung von

hydrophoben Bindungstaschen in Proteinen. Ihre veränderte Form kann zu einer

unerwarteten Selektivität im Vergleich zum ursprünglichen Keton führen.

Enon-Derivate (SP-004): Als Michael-Akzeptoren können diese Verbindungen als kovalente

Inhibitoren für Enzyme mit nukleophilen Resten (z. B. Cystein) im aktiven Zentrum

untersucht werden. Sie sind auch für ihre potenziellen entzündungshemmenden und

krebsbekämpfenden Aktivitäten bekannt.[20]

Die Vielfalt der physikochemischen Eigenschaften innerhalb der Bibliothek erfordert eine

sorgfältige Assay-Entwicklung, insbesondere im Hinblick auf die Löslichkeit der Verbindungen

in wässrigen Puffern. Die Verwendung von DMSO als Lösungsvermittler ist Standard, aber die

Endkonzentration sollte minimiert werden, um Artefakte zu vermeiden.

Schlussfolgerung
Spiro[2.5]octan-4-on ist ein leistungsfähiges und vielseitiges Gerüst für die Synthese von

Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle für die reduktive

Aminierung, die Wittig-Reaktion und die Aldol-Kondensation sind robust, skalierbar und

ermöglichen den Zugang zu einer breiten Palette von chemisch diversen Molekülen. Durch die

systematische Modifikation der C4-Position können Forscher den chemischen Raum effizient

erkunden und neue Leitstrukturen für die Arzneimittelentwicklung identifizieren. Die

Kombination aus definierter dreidimensionaler Struktur und synthetischer Zugänglichkeit macht

dieses Spiro-Gerüst zu einem wertvollen Werkzeug im Arsenal des medizinischen Chemikers.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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